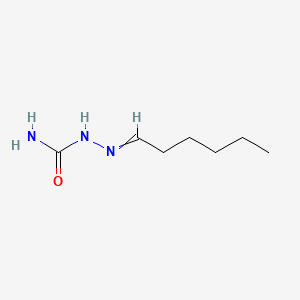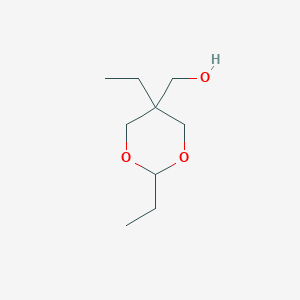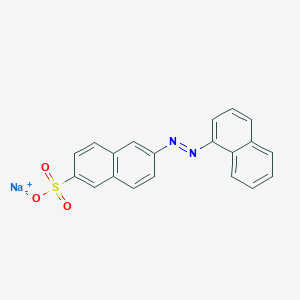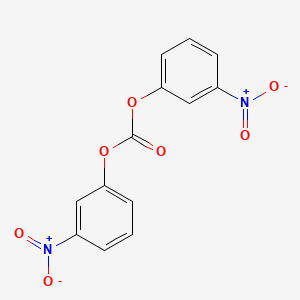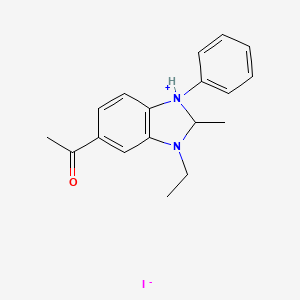
5-Acetyl-3-ethyl-2-methyl-1-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-3-ethyl-2-methyl-1-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-ethyl-2-methyl-1-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves the condensation of appropriate substituted anilines with carboxylic acids or their derivatives. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-3-ethyl-2-methyl-1-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-3-ethyl-2-methyl-1-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-Acetyl-3-ethyl-2-methyl-1-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-benzimidazole
- 5-Fluoro-3-ethyl-1-phenyl-1H-benzimidazole
- 5-Bromo-3-methyl-1-phenyl-1H-benzimidazole
Uniqueness
5-Acetyl-3-ethyl-2-methyl-1-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and ethyl groups contribute to its reactivity and potential therapeutic effects, distinguishing it from other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
5935-71-7 |
|---|---|
Molekularformel |
C18H21IN2O |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
1-(3-ethyl-2-methyl-1-phenyl-1,2-dihydrobenzimidazol-1-ium-5-yl)ethanone;iodide |
InChI |
InChI=1S/C18H20N2O.HI/c1-4-19-14(3)20(16-8-6-5-7-9-16)17-11-10-15(13(2)21)12-18(17)19;/h5-12,14H,4H2,1-3H3;1H |
InChI-Schlüssel |
QNSHGRZSAWFROY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C([NH+](C2=C1C=C(C=C2)C(=O)C)C3=CC=CC=C3)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)

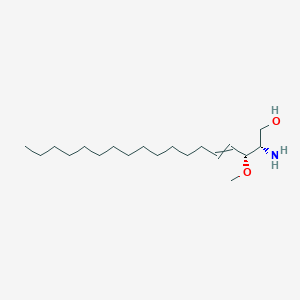
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
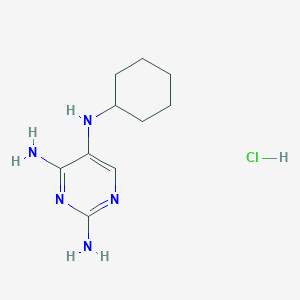

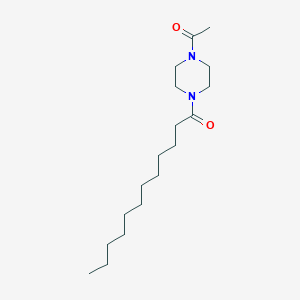
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)
